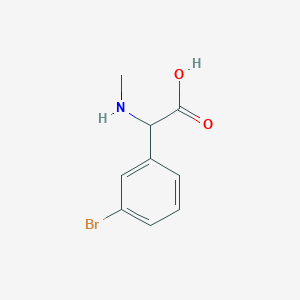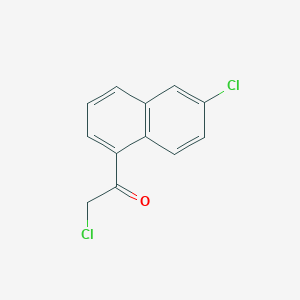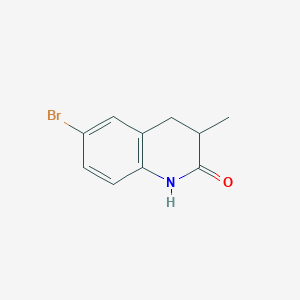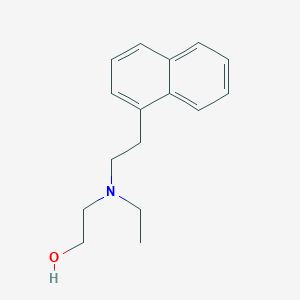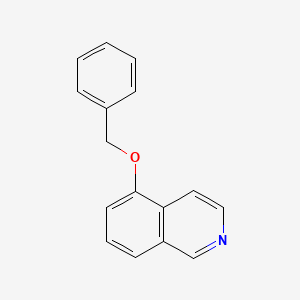
5-(Benzyloxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)isoquinoline is a chemical compound belonging to the isoquinoline family, characterized by a benzyl group attached to the oxygen atom at the 5th position of the isoquinoline ring Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines but with the nitrogen atom positioned differently
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and benzyl alcohol.
Reaction Conditions: The benzylation of isoquinoline can be achieved through a nucleophilic substitution reaction. This involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of benzyl alcohol, forming a benzyl oxide anion.
Coupling Reaction: The benzyl oxide anion then reacts with isoquinoline under reflux conditions to form this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Benzyloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation Products: Quinoline derivatives
Reduction Products: Reduced isoquinoline derivatives
Substitution Products: Functionalized isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)isoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The benzyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The isoquinoline moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1-Benzylisoquinoline: Similar structure but with the benzyl group attached directly to the nitrogen atom.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory properties.
Noscapine: Another benzylisoquinoline alkaloid with antitussive and anticancer properties.
Uniqueness: 5-(Benzyloxy)isoquinoline is unique due to the specific positioning of the benzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological profiles and applications compared to other benzylisoquinoline derivatives.
Eigenschaften
CAS-Nummer |
61672-52-4 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
5-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-16-8-4-7-14-11-17-10-9-15(14)16/h1-11H,12H2 |
InChI-Schlüssel |
KADVOJZKYIJXOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
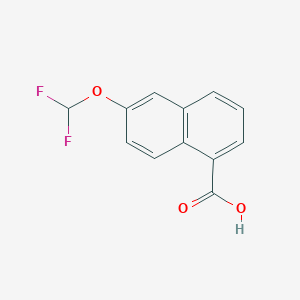
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
